LIN28 inhibitor LI71

Descripción general

Descripción

El inhibidor de LIN28 LI71 es un inhibidor potente y permeable a las células de la proteína LIN28. LIN28 es una proteína de unión al ARN que desempeña un papel crucial en la regulación del procesamiento de microARN, particularmente la familia let-7 de microARN. El inhibidor de LIN28 LI71 abolece eficazmente la oligouridilación mediada por LIN28 con un valor de IC50 de 7 µM . Este compuesto ha demostrado un potencial significativo en la investigación científica, particularmente en los campos de la biología del cáncer y la investigación de células madre.

Métodos De Preparación

La síntesis del inhibidor de LIN28 LI71 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente. se sabe que el compuesto está disponible en diversas formas, incluidas soluciones en DMSO y formas sólidas . Los métodos de producción industrial normalmente implican procesos de síntesis y purificación a gran escala para garantizar una alta pureza y consistencia.

Análisis De Reacciones Químicas

Molecular Binding Mechanism

LI71 directly interacts with the CSD of LIN28, as demonstrated by saturation transfer difference (STD) spectroscopy and fluorescence polarization (FP) assays . Key findings include:

-

Binding Site : The benzoic acid moiety, cyclopentaquinoline body, and ethoxy tail of LI71 make close contact with residues in the CSD, particularly lysine 102 (K102) , which is critical for RNA binding .

-

Competitive Inhibition : LI71 destabilizes the LIN28:pre-let-7 complex, reducing its melting temperature by 3°C, indicative of direct competition with RNA .

Table 1: Key Binding Characteristics of LI71

| Parameter | Value/Description | Source |

|---|---|---|

| Target Domain | LIN28 Cold Shock Domain (CSD) | |

| IC50 (oligouridylation) | 7 µM | |

| Key Residue Interaction | K102 (CSD) | |

| Binding Confirmation | STD spectroscopy, FP assays |

Structural Interactions

LI71’s chemical structure enables selective inhibition:

-

Benzoic Acid Group : Engages in hydrogen bonding and electrostatic interactions with the CSD .

-

Cyclopentaquinoline Core : Provides hydrophobic interactions with the protein surface .

-

Ethoxy Tail : Enhances solubility and modulates binding affinity .

Mutational studies confirm that replacing K102 with alanine abolishes LI71’s inhibitory effects, underscoring its reliance on this residue .

Specificity and Selectivity

LI71 exhibits moderate specificity across let-7 family members:

Table 2: Inhibition Potency (IC50) Against let-7 Pre-Elements

| Pre-Element | IC50 (µM) | Source |

|---|---|---|

| preE-let-7a | 8.2 | |

| preE-let-7d | 7.5 | |

| preE-let-7f | 6.9 | |

| preE-let-7g | 9.1 |

LI71 does not interact with the zinc knuckle domain (ZKD) or chelate Zn²⁺, distinguishing it from other inhibitors like TPEN .

Biological Impact

In cellular models, LI71 restores let-7 maturation and suppresses oncogenes:

-

At 20 µM, LI71 increases let-7d levels 6–8-fold and reduces SOX2 and HMGA2 expression in cancer cells .

-

It inhibits cancer stem-like phenotypes without significant cytotoxicity at high concentrations (up to 40 µM) .

Comparative Analysis

LI71’s efficacy contrasts with newer inhibitors (e.g., Ln7, Ln15):

Aplicaciones Científicas De Investigación

Applications in Cancer Research

-

Cancer Cell Stemness Suppression :

- LI71 has shown efficacy in inhibiting cancer cell stem-like phenotypes by restoring let-7 levels. In studies involving DUNE cells, treatment with LI71 resulted in a significant upregulation of let-7d and downregulation of oncogenes like SOX2 at concentrations around 20 µM .

- The compound was part of a broader investigation that identified several lead compounds capable of blocking LIN28 activity and promoting differentiation in cancer cells .

- Targeting Tumor Growth and Metastasis :

- Inhibition of Let-7 Oligouridylation :

Applications in Metabolic Disorders

- Hepatic Steatosis :

- Recent studies have highlighted the role of LIN28 inhibitors like LI71 in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). Pharmacological inhibition of LIN28 has been shown to protect against lipid accumulation in liver models by promoting ketogenesis while suppressing lipogenesis .

- In vivo experiments demonstrated that LI71 could alter metabolic pathways, leading to increased ketone body production and decreased fat storage, suggesting its potential as a therapeutic agent for metabolic diseases .

Comparative Efficacy and Potency

The table below summarizes key characteristics and comparative efficacy data for LI71 alongside other LIN28 inhibitors:

| Compound | IC50 (µM) | Solubility | Toxicity | Target Interaction |

|---|---|---|---|---|

| LI71 | 50-100 | High | Low | Cold Shock Domain |

| C1632 | 2.5 | Moderate | High | Cold Shock Domain |

| TPEN | 2.5 | Low | High | Zinc Knuckle Domain |

Case Studies and Research Findings

- A study conducted on various small-molecule inhibitors identified LI71 as a promising candidate due to its favorable solubility and low toxicity profile at higher concentrations compared to others like TPEN, which exhibited high toxicity despite lower IC50 values .

- Another significant finding demonstrated that treatment with LI71 led to metabolic alterations consistent with enhanced lipid catabolism and reduced lipid accumulation in liver cells, showcasing its dual role in both cancer therapy and metabolic regulation .

Mecanismo De Acción

El inhibidor de LIN28 LI71 ejerce sus efectos al unirse directamente al dominio de choque frío (CSD) de la proteína LIN28. Esta unión inhibe la actividad de LIN28 contra la familia let-7 de microARN, evitando así la oligouridilación mediada por LIN28 . La inhibición de LIN28 permite el procesamiento y la maduración adecuados de los microARN let-7, que juegan un papel crucial en la regulación de la expresión génica y la supresión de las vías oncogénicas .

Comparación Con Compuestos Similares

El inhibidor de LIN28 LI71 es único en su alta potencia y permeabilidad celular. Los compuestos similares incluyen:

Compuesto 1: Identificado por Lim et al., este compuesto contiene una porción de ácido benzoico, similar al inhibidor de LIN28 LI71.

Ln7, Ln15 y Ln115: Estos compuestos se dirigen al dominio de dedo de zinc (ZKD) de las isoformas LIN28A y LIN28B y bloquean la unión de LIN28 a let-7. El inhibidor de LIN28 LI71 se destaca por su unión específica al dominio de choque frío y su efectividad en varios tipos de células, incluidas las células leucémicas y las células madre embrionarias.

En conclusión, el inhibidor de LIN28 LI71 es un compuesto valioso en la investigación científica, que ofrece información sobre la regulación del procesamiento de microARN y posibles aplicaciones terapéuticas en el cáncer y otras enfermedades.

Actividad Biológica

LIN28 is an RNA-binding protein that plays a crucial role in regulating the maturation of let-7 microRNAs, which are important for maintaining pluripotency and influencing tumorigenesis. The inhibition of LIN28 activity has emerged as a promising therapeutic strategy in cancer treatment, particularly in targeting cancer stem cells (CSCs) and enhancing the expression of let-7 microRNAs. Among various inhibitors, LI71 has been identified as a potent compound that selectively inhibits LIN28's function. This article delves into the biological activity of LI71, highlighting its mechanisms, efficacy, and potential applications in cancer therapy.

LI71 primarily interacts with the cold shock domain (CSD) of LIN28, disrupting its ability to bind to let-7 precursors. This inhibition leads to the restoration of mature let-7 levels, which are often suppressed in cancer cells. The binding characteristics of LI71 were elucidated through various biochemical assays, including fluorescence polarization and saturation transfer difference (STD) spectroscopy.

Key Findings:

- Binding Affinity : LI71 shows moderate binding affinity to LIN28 with an IC50 range of 50–100 μM in human leukemia and mouse embryonic stem cells .

- Oligouridylation Inhibition : LI71 effectively abolishes LIN28-mediated oligouridylation of let-7 precursors, facilitating their maturation .

- Cellular Effects : Treatment with LI71 increases levels of mature let-7b, -7c, -7f, -7g, and -7i while also raising levels of miR-16, which is not regulated by LIN28 .

Biological Activity and Efficacy

LI71 has been shown to exhibit high solubility and low toxicity at elevated concentrations. However, its potency in inhibiting LIN28 and suppressing cancer stemness is relatively low compared to other compounds . The following table summarizes the effects of LI71 on various cancer cell lines:

| Cancer Cell Line | Concentration (µM) | Effect on Let-7 Levels | Effect on Oncogenes (HMGA2, SOX2) |

|---|---|---|---|

| DUNE | 20 | 6-8 fold increase | Significant reduction |

| CAL51 | 20 | Increased | Strong inhibition |

Case Studies

- Leukemia Cells : In a study involving leukemia cells, LI71 significantly inhibited LIN28's activity, leading to enhanced expression of let-7 microRNAs and decreased levels of oncogenes such as HMGA2 and SOX2. This suggests that LI71 can effectively reverse the oncogenic effects mediated by LIN28 .

- Triple-Negative Breast Cancer (TNBC) : Research demonstrated that LIN28 promotes CSC-like properties in TNBC through a regulatory axis involving YAP1. Inhibition of LIN28 using LI71 led to reduced tumor growth and invasive capabilities in vitro and in vivo . This indicates that targeting LIN28 could be a viable strategy for managing aggressive breast cancers.

Future Directions

The potential therapeutic applications of LI71 extend beyond its current use as a LIN28 inhibitor. Future research should focus on:

- Combination Therapies : Exploring the synergistic effects of LI71 with other chemotherapeutics or targeted therapies.

- Structural Studies : Conducting crystallography studies to elucidate the precise binding interactions between LI71 and LIN28.

- Potency Improvement : Developing analogs or derivatives of LI71 that enhance its inhibitory potency while maintaining low toxicity profiles.

Propiedades

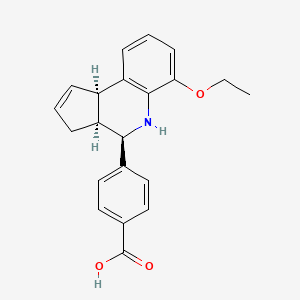

IUPAC Name |

4-[(3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-2-25-18-8-4-7-17-15-5-3-6-16(15)19(22-20(17)18)13-9-11-14(12-10-13)21(23)24/h3-5,7-12,15-16,19,22H,2,6H2,1H3,(H,23,24)/t15-,16+,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJMABCFVYELBB-GJYPPUQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.